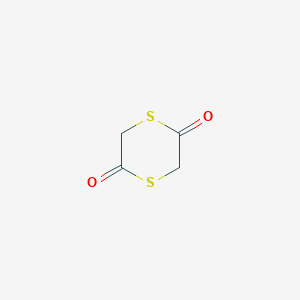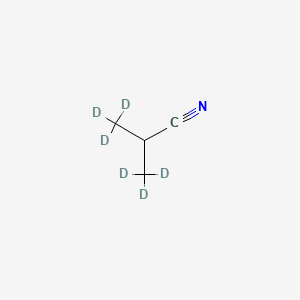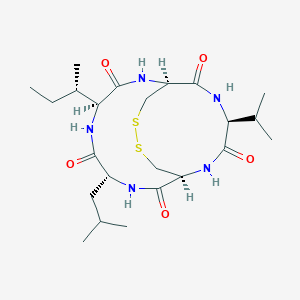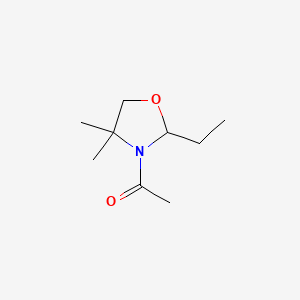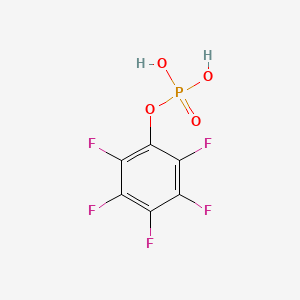
Pentafluorophenylphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentafluorophenylphosphate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a phosphate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group is highly electronegative, which imparts distinct reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
Pentafluorophenylphosphate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification through distillation or recrystallization to ensure the final product’s purity. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is common to verify the compound’s structure and purity.
化学反应分析
Types of Reactions
Pentafluorophenylphosphate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with nucleophiles such as amines, leading to the formation of amide bonds.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are frequently used.
Catalysts: In some reactions, catalysts such as palladium or platinum may be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, and phosphoric acid derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
Pentafluorophenylphosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of pentafluorophenylphosphate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state during the reaction. This property makes it particularly useful in forming amide bonds and other covalent linkages in synthetic and biological applications .
相似化合物的比较
Pentafluorophenylphosphate can be compared to other similar compounds, such as:
Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and are used in similar applications, but they differ in their reactivity and stability.
Trifluoromethylphenylphosphate: This compound has a trifluoromethyl group instead of a pentafluorophenyl group, resulting in different chemical properties and reactivity.
Perfluorooctanesulfonate (PFOS): While structurally different, PFOS shares some chemical properties with this compound, such as high electronegativity and stability.
This compound stands out due to its unique combination of high reactivity and stability, making it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C6H2F5O4P |
|---|---|
分子量 |
264.04 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H2F5O4P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14) |
InChI 键 |
CDJCWEPKSBUOBR-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B13828911.png)
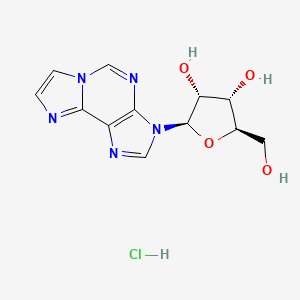
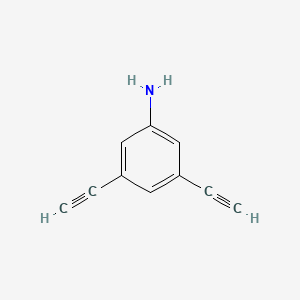
![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)
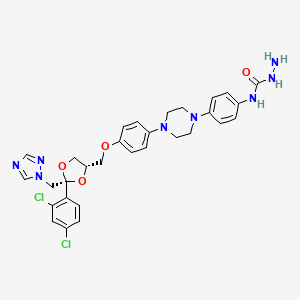
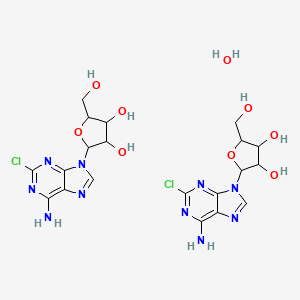
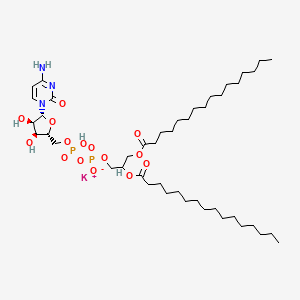
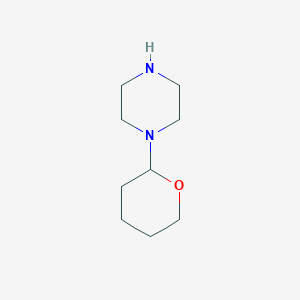
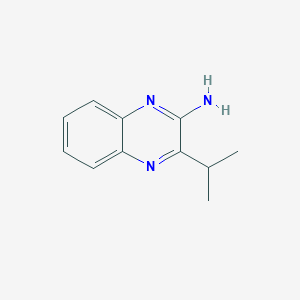
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
